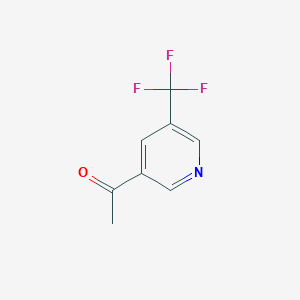

1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone” is a compound that contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as “1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone”, has been a topic of interest in the agrochemical, pharmaceutical, and functional materials fields . The biological activities of these compounds are considered to be derived from the unique physicochemical properties of fluorine .Molecular Structure Analysis

The molecular formula of “1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone” is C8H6F3NO . The structure of this compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridine ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

The synthesis of compounds derived from 1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone has shown significant antimicrobial activity. For example, the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone from 2-(pyridine-2-ylamino)acetohydrazide demonstrated increased antimicrobial activity with MIC values ranging from 30.2 - 43.2 μg cm-3, indicating that modifications to the core structure can enhance its biological potency (Salimon, Salih, & Hussien, 2011).

Quantum Mechanical Modeling

Quantum mechanical modeling of derivatives similar to 1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone, such as 1-5-(difluoromethyl-1H-pyrrol-2-yl-)ethanone, has provided insights into their structural and vibrational properties. This study utilized hybrid B3LYP/6-31G* methods to analyze and compare their properties, offering valuable data for further chemical synthesis and application design (Cataldo, Castillo, & Br, 2014).

Synthesis and Antiviral Activity

The synthesis of compounds incorporating the pyridin-3-yl ethanone structure has also been explored for antiviral applications. For instance, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone showed promising results as a starting material for synthesizing heterocyclic compounds with evaluated cytotoxicity and anti-HSV1 and anti-HAV-MBB activity (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Synthesis of Nickel Complexes for Fluorinated Pyridines

Research into the synthesis of nickel complexes with 3-fluoropyridyl derivatives has demonstrated a method for accessing fluorinated pyridines, providing a new route to synthesize 1-(2,5,6-trifluoropyridin-3-yl)ethanone and other derivatives. This study highlights the versatility of nickel complexes in synthesizing fluorinated compounds, which could have implications for pharmaceutical and material sciences (Sladek, Braun, Neumann, & Stammler, 2003).

Synthesis of Heterocyclic Analogues

The synthesis of isomorphous structures containing 1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone analogues has been studied to understand the exchange rule between chlorine and methyl groups. This research provides insights into the structural and disorder aspects of these compounds, which could be beneficial for designing new pharmaceuticals and materials (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).

Wirkmechanismus

Zukünftige Richtungen

The future directions for “1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone” and its derivatives are promising. It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .

Eigenschaften

IUPAC Name |

1-[5-(trifluoromethyl)pyridin-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c1-5(13)6-2-7(4-12-3-6)8(9,10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAQHLISOKTGJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CN=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2560908.png)

![4-[Amino(phenyl)methyl]benzoic acid;hydrochloride](/img/structure/B2560915.png)

![{4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B2560917.png)

![1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-indol-1-ylethanone](/img/structure/B2560919.png)

![1-(3,5-Difluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]methanesulfonamide](/img/structure/B2560922.png)